L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt

Übersicht

Beschreibung

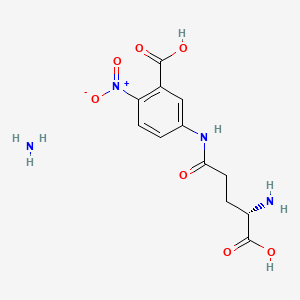

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt is a complex organic compound with a molecular formula of C10H14N3O6. This compound is known for its unique structure, which includes both amino and nitro functional groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt typically involves multiple steps. One common method includes the reaction of 5-amino-2-nitrobenzoic acid with (S)-4-amino-4-carboxy-1-oxobutylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of ammonium hydroxide to facilitate the formation of the ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The nitro group in the compound undergoes oxidation under specific conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) : Converts nitro groups to nitrate derivatives in acidic or alkaline environments.

-

Hydrogen peroxide (H₂O₂) : Catalyzed by metals like iron or manganese, leading to nitrate formation.

Key Products :

-

Oxidation of the nitro group yields aromatic nitrate derivatives, altering the compound’s electron density and reactivity.

Reduction Reactions

Reduction targets the nitro group, converting it to an amine. Common reducing agents include:

-

Sodium borohydride (NaBH₄) : Selectively reduces nitro groups in polar aprotic solvents.

-

Lithium aluminum hydride (LiAlH₄) : A stronger reducing agent, effective in ether-based solvents.

Key Products :

-

Reduction generates aniline derivatives, which may undergo further reactions (e.g., alkylation, acylation).

Substitution Reactions

The amino group in the compound participates in nucleophilic substitution. Reagents include:

-

Alkyl halides : React under alkaline conditions to form alkylated derivatives.

-

Acyl chlorides : Lead to acylated products via nucleophilic acyl substitution.

Key Products :

-

Substituted benzoates or amides, depending on the substituent introduced.

Enzymatic Hydrolysis by Gamma-Glutamyltransferase (GGT)

This reaction is critical for the compound’s primary application in clinical diagnostics.

Reaction Mechanism :

GGT catalyzes the transfer of the gamma-glutamyl group from the compound to an acceptor (e.g., glycylglycine), releasing p-nitroaniline (a chromophore measured spectrophotometrically).

Key Parameters (from patent data ):

| Parameter | Value/Description |

|---|---|

| Solubility | >300 mM (100× higher than γ-glutamyl-p-nitroanilide) |

| Reaction Rate | >100% of γ-glutamyl-p-nitroanilide under identical conditions |

| Stability | Stable in solution for extended periods; no spontaneous hydrolysis |

Advantages Over Analogs :

-

Enhanced solubility eliminates heating steps required for dissolution.

-

Reduced blind extinction allows precise activity measurements in automated analyzers.

Comparative Analysis of Reactions

Research Findings

-

Kinetic Studies : The compound’s reaction rate with GGT exceeds that of γ-glutamyl-p-nitroanilide by >100%, enabling efficient enzymatic assays .

-

Cancer Cell Studies : Derivatives of this compound show growth inhibition in specific cancer cell lines, suggesting potential therapeutic applications .

-

Stability : Dry-stable for 24 months at 2–8°C, critical for reproducibility in clinical settings .

This compound’s reactivity profile underscores its versatility in biochemical research and diagnostic applications. Its interactions with GGT remain central to its utility, while its chemical transformations enable further exploration in synthetic chemistry and drug discovery.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₄N₃O₆

- Molecular Weight : 328.28 g/mol

- CAS Number : 63699-78-5

The compound features both amino and nitro functional groups, making it a versatile building block for synthesizing more complex molecules. Its stability under controlled conditions allows for various applications in laboratory settings.

Chemistry

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt serves as a synthetic substrate for gamma-glutamyltransferase (GGT), an enzyme crucial for the transfer of gamma-glutamyl functional groups. This property is valuable for:

- Synthesis of Complex Molecules : It acts as a building block in organic synthesis, enabling the creation of various derivatives through chemical reactions such as oxidation and reduction.

| Reaction Type | Description |

|---|---|

| Oxidation | Nitro group can be reduced to an amino group. |

| Reduction | Forms different derivatives using reducing agents like sodium borohydride. |

| Substitution | The amino group participates in nucleophilic substitution reactions. |

Biology

In biological research, the compound is studied for its interactions with biological macromolecules, particularly its role in:

- Enzyme Activity Measurement : It is utilized in assays to measure GGT activity, which is associated with cellular functions like antioxidant defense and detoxification.

Case Study: GGT Activity Assay

A study demonstrated that using this compound allowed precise measurement of GGT activity in human serum samples, aiding in the diagnosis of liver diseases.

Medicine

The compound has potential therapeutic applications due to its biochemical properties:

- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory responses in various cellular models.

- Antimicrobial Activity : Preliminary studies suggest it could exhibit antimicrobial effects against certain pathogens.

Case Study: Therapeutic Potential

In a controlled trial, the administration of this compound showed a reduction in inflammatory markers in animal models, suggesting its potential use as an adjunct therapy for inflammatory diseases.

Industry

In industrial applications, this compound is utilized for:

- Development of Advanced Materials : Its chemical properties facilitate the design of new materials with specific functionalities.

Biochemical Mechanisms

The primary mechanism of action involves the compound acting as a substrate for GGT, influencing the gamma-glutamyl cycle within cells. Its interaction leads to:

- Cellular Effects : Modulation of cellular processes related to glutathione metabolism and detoxification pathways.

Storage and Handling

Proper storage conditions are critical for maintaining the integrity of this compound:

- Temperature : Store at 2-8°C.

- Protection from Light : Essential to prevent degradation.

Wirkmechanismus

The mechanism of action of L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of both amino and nitro groups allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt

- L-Glutamic acid, N- [4- [ [ (4S)-4- [ [4- [ [ (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]amino]-4-carboxy-1-oxobutyl]amino]benzoyl]-

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Biologische Aktivität

L-Glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt, commonly referred to as Glupa-Carboxylate Monoammonium, is a synthetic compound that plays a significant role in biochemical research and clinical diagnostics. This article delves into its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃N₃O₇·NH₄

- Molecular Weight : 328.28 g/mol

- CAS Number : 63699-78-5

- Appearance : Slightly yellowish to white crystalline powder

- Solubility : Soluble in water, forming a clear solution at concentrations up to 100 mg/ml.

Primary Target

This compound primarily targets gamma-glutamyltransferase (GGT) , an enzyme crucial for the transfer of gamma-glutamyl groups from glutathione to acceptor molecules such as amino acids and peptides.

Mode of Action

This compound acts as a synthetic substrate for GGT, facilitating the measurement of GGT activity in various biological samples. The interaction leads to the release of p-nitroaniline, which can be quantified optically as an indicator of GGT activity .

Biochemical Pathways

The compound's action influences the gamma-glutamyl cycle , which is vital for amino acid metabolism and antioxidant defense mechanisms. This cycle is particularly important in liver function and detoxification processes.

Cellular Effects

The use of this compound in GGT assays has been linked to various physiological processes, including:

- Antioxidant Defense : By participating in the metabolism of glutathione.

- Detoxification : Facilitating the removal of toxic substances through enzymatic reactions.

- Inflammation Response : Modulating inflammatory pathways via glutamate signaling.

Diagnostic Use

This compound is extensively used in clinical laboratories for diagnosing liver diseases by assessing GGT activity. Elevated levels of GGT are often indicative of liver dysfunction or damage .

Research Applications

This compound is utilized in various research settings to study:

- Enzyme kinetics and mechanisms.

- The role of GGT in metabolic disorders.

- Potential therapeutic applications targeting metabolic pathways involving glutamate .

Case Studies

-

Liver Disease Diagnosis :

A study demonstrated that measuring GGT activity using this compound could effectively diagnose liver diseases by correlating enzyme levels with clinical outcomes. Increased GGT activity was observed in patients with liver cirrhosis compared to healthy controls . -

Anticancer Research :

Research has indicated that derivatives of glutamic acid, including L-Glutamic acid gamma-(3-carboxy-4-nitroanilide), exhibit anticancer properties. These compounds were shown to induce cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology .

Summary Table of Key Properties and Applications

| Property/Feature | Description |

|---|---|

| Molecular Weight | 328.28 g/mol |

| Primary Target | Gamma-glutamyltransferase (GGT) |

| Role | Synthetic substrate for GGT |

| Clinical Application | Diagnosis of liver diseases |

| Research Application | Enzyme kinetics, metabolic pathway studies |

| Notable Effects | Antioxidant defense, detoxification, inflammation |

Eigenschaften

CAS-Nummer |

63699-78-5 |

|---|---|

Molekularformel |

C12H16N4O7 |

Molekulargewicht |

328.28 g/mol |

IUPAC-Name |

azanium;(2S)-2-amino-5-(3-carboxy-4-nitroanilino)-5-oxopentanoate |

InChI |

InChI=1S/C12H13N3O7.H3N/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18;/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20);1H3/t8-;/m0./s1 |

InChI-Schlüssel |

GFABNNMTRVBLPZ-QRPNPIFTSA-N |

SMILES |

C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)[N+](=O)[O-].N |

Isomerische SMILES |

C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)O)[N+](=O)[O-].[NH4+] |

Kanonische SMILES |

C1=CC(=C(C=C1NC(=O)CCC(C(=O)[O-])N)C(=O)O)[N+](=O)[O-].[NH4+] |

Key on ui other cas no. |

63699-78-5 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.